molecular formula C20H20N2O5S B3197984 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1007699-90-2

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3197984
CAS No.: 1007699-90-2
M. Wt: 400.4 g/mol
InChI Key: HYVROYXIEMYCDK-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, an indole moiety, and a benzodioxine sulfonamide group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Benzodioxine Formation: The benzodioxine ring can be formed through the cyclization of catechols with appropriate dihalides under basic conditions.

    Sulfonamide Introduction: The sulfonamide group can be introduced by reacting the benzodioxine derivative with sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can be employed to reduce specific functional groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can be used to cleave specific bonds within the molecule, leading to the formation of smaller fragments.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving indole derivatives.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c23-20(14-1-2-14)22-8-7-13-3-4-15(11-17(13)22)21-28(24,25)16-5-6-18-19(12-16)27-10-9-26-18/h3-6,11-12,14,21H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVROYXIEMYCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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